molecular formula C16H15NO4 B8753889 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

Cat. No.: B8753889
M. Wt: 285.29 g/mol
InChI Key: LDXUQIQQIPCVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is an organic compound that belongs to the class of benzyloxycarbonyl derivatives. It is commonly used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl group, often referred to as the Cbz group, is a widely used protecting group for amines due to its stability under both acidic and basic conditions and its ease of removal when necessary .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)

InChI Key

LDXUQIQQIPCVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid can be synthesized through the reaction of benzyl chloroformate with N-phenylglycine in the presence of a mild base such as sodium carbonate or sodium hydroxide. The reaction typically occurs at room temperature and involves the formation of a carbamate linkage between the benzyl group and the amine group of N-phenylglycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-phenylalanine
  • N-Benzyloxycarbonyl-L-serine benzyl ester
  • N-Benzyloxycarbonyl-L-proline

Uniqueness

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with the phenylglycine backbone. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in organic chemistry .

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